benzene-1,2,4,5-tetracarboxylic acid;1H-pyridin-4-one
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Overview
Description
Benzene-1,2,4,5-tetracarboxylic acid;1H-pyridin-4-one:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzene-1,2,4,5-tetracarboxylic acid: can be synthesized by the oxidation of durene (1,2,4,5-tetramethylbenzene) using potassium permanganate or nitric acid.
1H-pyridin-4-one: can be synthesized through the cyclization of appropriate precursors, such as 4-pyridone derivatives.
Industrial Production Methods:
Benzene-1,2,4,5-tetracarboxylic acid: is produced industrially by the catalytic oxidation of durene using air or oxygen in the presence of a catalyst.
1H-pyridin-4-one: is produced through various synthetic routes, including the cyclization of 4-pyridone derivatives under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,2,4,5-tetracarboxylic acid can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: Both benzene-1,2,4,5-tetracarboxylic acid and 1H-pyridin-4-one can undergo substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst, such as palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid, sulfuric acid)
Major Products:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry:
Ligand in Metal-Organic Frameworks (MOFs): Benzene-1,2,4,5-tetracarboxylic acid is extensively used as a ligand in the synthesis of MOFs and coordination polymers.
Supramolecular Hydrogels: The compound can be used to prepare supramolecular hydrogels by reacting with 4-hydroxy pyridine.
Biology and Medicine:
Drug Delivery Systems: The compound’s unique structure allows it to be used in drug delivery systems for targeted therapy.
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Benzene-1,2,4,5-tetracarboxylic acid (Pyromellitic acid): A benzene derivative with four carboxylic acid groups.
1H-pyridin-4-one: A heterocyclic compound with a pyridine ring and a keto group at the 4-position.
Uniqueness:
Combination of Functional Groups:
Properties
CAS No. |
898798-39-5 |
---|---|
Molecular Formula |
C20H16N2O10 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid;1H-pyridin-4-one |
InChI |
InChI=1S/C10H6O8.2C5H5NO/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;2*7-5-1-3-6-4-2-5/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);2*1-4H,(H,6,7) |
InChI Key |
MOMWUYWUGAXIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=CC1=O.C1=CNC=CC1=O.C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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